

The Amphiphilic Interplay: Validating 1-Decyl-L-histidine's Dance with Model Membranes

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Compound of Interest

Compound Name: 1-Decyl-L-histidine

Cat. No.: B12922789

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For researchers, scientists, and drug development professionals, understanding how a molecule interacts with cell membranes is a critical step in predicting its biological activity and potential as a therapeutic agent. This guide provides a comparative analysis of the expected interactions of **1-Decyl-L-histidine**, a single-chain amino acid-based surfactant, with model lipid membranes. Due to the limited direct experimental data on **1-Decyl-L-histidine**, this comparison is built upon established knowledge of analogous N-acyl amino acids and histidine-rich peptides.

The unique structure of **1-Decyl-L-histidine**, featuring a ten-carbon (decyl) hydrophobic tail and a hydrophilic L-histidine headgroup, suggests it will exhibit significant surface activity and a propensity to interact with and perturb lipid bilayers. The imidazole ring of the histidine residue, with its pKa near physiological pH, implies that these interactions will be highly sensitive to the pH of the surrounding environment.

Comparative Analysis of Membrane Interaction

To predict the behavior of **1-Decyl-L-histidine**, we can draw parallels with structurally similar N-acyl amino acids, such as N-decanoyl-L-histidine, and other amphiphilic molecules whose membrane interactions have been characterized. Key experimental techniques to validate these interactions include Differential Scanning Calorimetry (DSC), Langmuir Balance studies, and Fluorescence Spectroscopy.

Data Presentation: Predicted Effects on Model Membranes

The following tables summarize the expected quantitative effects of **1-Decyl-L-histidine** on the physical properties of model membranes, based on data from analogous compounds.

Table 1: Predicted Thermotropic Effects of **1-Decyl-L-histidine** on Dipalmitoylphosphatidylcholine (DPPC) Liposomes (DSC Data)

Parameter	Pure DPPC	DPPC with 1-Decyl-L-histidine (Predicted)	Rationale for Prediction
Main Phase Transition Temperature (T _m)	~41.5 °C	Lowered and broadened	The insertion of the decyl chain into the hydrophobic core of the bilayer disrupts the ordered packing of the lipid acyl chains, leading to a decrease in the energy required for the gel-to-liquid crystalline phase transition. [1]
Pre-transition Temperature (T _p)	~35 °C	Abolished at higher concentrations	The presence of the surfactant disrupts the formation of the ripple phase (Pβ'), which is responsible for the pre-transition. [1]
Transition Enthalpy (ΔH)	High	Decreased	The disruption of the cooperative melting of the lipid acyl chains by the surfactant molecules reduces the overall enthalpy of the phase transition. [1]

Table 2: Predicted Surface Activity of **1-Decyl-L-histidine** at the Air-Water Interface (Langmuir Balance Data)

Parameter	Description	Predicted Value/Behavior	Rationale for Prediction
Limiting Molecular Area (A0)	The area occupied by a single molecule in a tightly packed monolayer.	~30-40 Å ² /molecule	Based on the cross-sectional area of a single alkyl chain and the histidine headgroup.
Collapse Pressure (Πc)	The surface pressure at which the monolayer collapses.	~35-45 mN/m	Indicates the stability of the monolayer before it undergoes a phase transition to a 3D structure.
pH-Dependence	Effect of pH on the pressure-area isotherm.	Significant expansion of the monolayer at pH < 6.	Protonation of the imidazole ring in the histidine headgroup at lower pH increases electrostatic repulsion between headgroups, leading to a more expanded film.[2]

Table 3: Predicted Effects of **1-Decyl-L-histidine** on Membrane Fluidity (Fluorescence Anisotropy Data using DPH Probe)

Parameter	Pure DPPC Vesicles (Liquid Crystalline Phase)	DPPC Vesicles with 1-Decyl-L-histidine (Predicted)	Rationale for Prediction
Steady-State Anisotropy (r)	~0.15 - 0.20	Decreased	Insertion of the decyl tail into the bilayer increases the free volume within the hydrophobic core, leading to increased rotational freedom of the DPH probe and thus lower anisotropy, indicating higher membrane fluidity.[3] [4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the validation of **1-Decyl-L-histidine**'s interaction with model membranes.

Differential Scanning Calorimetry (DSC)

Objective: To determine the effect of **1-Decyl-L-histidine** on the thermotropic phase behavior of lipid vesicles.

Methodology:

- Liposome Preparation:** Multilamellar vesicles (MLVs) of dipalmitoylphosphatidylcholine (DPPC) are prepared by the thin-film hydration method. A solution of DPPC in chloroform is evaporated under a stream of nitrogen to form a thin lipid film, which is then dried under vacuum for at least 2 hours to remove residual solvent. The lipid film is hydrated with a buffer solution (e.g., 10 mM phosphate buffer, pH 7.4) containing the desired concentration of **1-Decyl-L-histidine** by vortexing above the T_m of the lipid (~50 °C).

- **DSC Measurement:** The liposome suspension (typically 5-10 mg/mL lipid concentration) is hermetically sealed in an aluminum DSC pan. An identical pan containing the same buffer is used as a reference. The samples are scanned over a temperature range of 25 °C to 55 °C at a heating rate of 1 °C/min.[5][6]
- **Data Analysis:** The main phase transition temperature (T_m), pre-transition temperature (T_p), and the enthalpy of the transition (ΔH) are determined from the endothermic peaks in the DSC thermogram.[1][7]

Langmuir Balance Monolayer Study

Objective: To characterize the surface activity of **1-Decyl-L-histidine** and its interaction with lipid monolayers at the air-water interface.

Methodology:

- **Monolayer Formation:** A Langmuir-Blodgett trough is filled with an aqueous subphase (e.g., ultrapure water or buffer at a specific pH). A solution of **1-Decyl-L-histidine** in a volatile solvent (e.g., chloroform/methanol mixture) is spread dropwise onto the subphase surface. The solvent is allowed to evaporate for 15-20 minutes, leaving a monolayer of the surfactant at the interface.[8][9][10]
- **Isotherm Measurement:** The monolayer is compressed by movable barriers at a constant rate (e.g., 10 cm²/min) while the surface pressure (Π) is measured using a Wilhelmy plate. The surface pressure is recorded as a function of the mean molecular area (A).[8][9]
- **Data Analysis:** The resulting pressure-area isotherm is analyzed to determine the limiting molecular area (A_0) by extrapolating the linear portion of the condensed phase to zero surface pressure, and the collapse pressure (Π_c), which is the maximum pressure the monolayer can withstand before collapsing.[11]

Fluorescence Spectroscopy (Anisotropy)

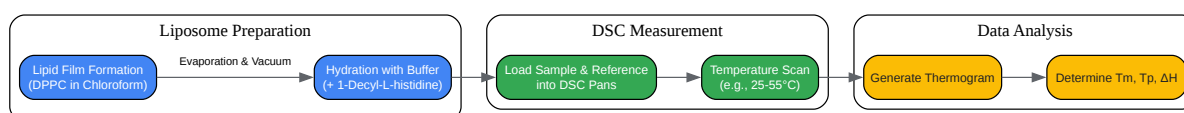
Objective: To assess the effect of **1-Decyl-L-histidine** on the fluidity of the hydrophobic core of lipid bilayers.

Methodology:

- **Vesicle Preparation:** Large unilamellar vesicles (LUVs) are prepared by extrusion. A lipid film containing DPPC and a fluorescent probe (e.g., 1,6-diphenyl-1,3,5-hexatriene, DPH) at a molar ratio of 1:500 is hydrated with buffer. The resulting MLV suspension is subjected to multiple freeze-thaw cycles and then extruded through a polycarbonate membrane with a 100 nm pore size.
- **Incorporation of **1-Decyl-L-histidine**:** A stock solution of **1-Decyl-L-histidine** is added to the LUV suspension to achieve the desired final concentrations. The mixture is incubated at a temperature above the T_m of the lipid to ensure incorporation.
- **Anisotropy Measurement:** Steady-state fluorescence anisotropy is measured using a spectrofluorometer equipped with polarizers. The excitation wavelength for DPH is set to 360 nm, and the emission is monitored at 430 nm. The anisotropy (r) is calculated from the fluorescence intensities measured with the emission polarizer oriented parallel (IVV) and perpendicular (IVH) to the vertically polarized excitation light, according to the formula: $r = (IVV - G * IVH) / (IVV + 2 * G * IVH)$, where G is the instrument-specific correction factor.[3][4][12]

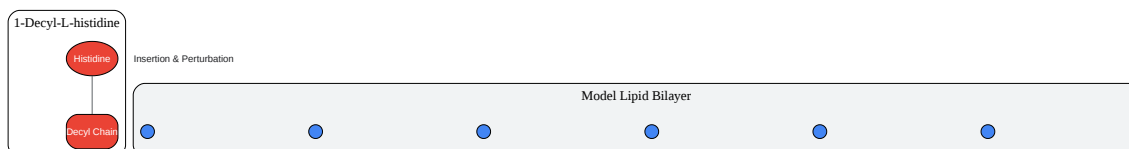
Visualization of Experimental Concepts

To further clarify the experimental workflows and molecular interactions, the following diagrams are provided.



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Caption: Workflow for Differential Scanning Calorimetry (DSC) analysis.



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Caption: Interaction of **1-Decyl-L-histidine** with a lipid bilayer.

Note: The DOT script for the molecular interaction diagram uses placeholder images for lipid tails as DOT language does not natively support complex molecular drawings. The diagram illustrates the concept of insertion.

Conclusion

While direct experimental validation of **1-Decyl-L-histidine**'s interaction with model membranes is pending, a robust predictive framework can be established by comparing it to analogous N-acyl amino acids. The experimental protocols and expected outcomes detailed in this guide provide a clear roadmap for researchers to undertake such validation. The pH-responsive nature of the histidine headgroup makes **1-Decyl-L-histidine** a particularly interesting candidate for applications in drug delivery systems where pH-triggered release is desirable. Future studies should focus on obtaining empirical data for this specific molecule to confirm and refine these predictions, thereby unlocking its full potential in pharmaceutical and biomaterial sciences.

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